(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine
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Overview
Description
(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine is a chemical compound with the molecular formula C11H15N. It is also known by other names such as (5,6,7,8-Tetrahydronaphthalen-2-yl)amine and 2-Amino-5,6,7,8-tetrahydronaphthalene
Scientific Research Applications
(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research has indicated its potential as an antidepressant and anxiolytic agent, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for “5,6,7,8-Tetrahydronaphthalen-2-ylmethanamine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is considered dangerous, as indicated by the signal word "Danger" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-naphthylamine under specific conditions to yield the desired compound. The reaction conditions often include the use of a palladium or platinum catalyst and hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or quinones.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include naphthyl ketones, fully saturated amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with neurotransmitter receptors in the brain, such as serotonin and dopamine receptors.
Pathways Involved: By binding to these receptors, it can modulate neurotransmitter levels and activity, leading to its observed antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6,7,8-tetrahydronaphthalene
- 6-Amino-1,2,3,4-tetrahydronaphthalene
- 6-Aminotetralin
Uniqueness
(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in preclinical studies for its potential therapeutic effects.
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCPAUPWLDLCBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597201 |
Source
|
Record name | 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15402-69-4 |
Source
|
Record name | 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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